S-(3-Hydroxypropyl) ethanethioate
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Overview
Description
S-(3-Hydroxypropyl) ethanethioate: is a thioester compound with the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . It is characterized by the presence of a thioester functional group and a primary alcohol group. This compound is known to play a role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl) ethanethioate typically involves the reaction of ethanethioic S-acid with a (3-hydroxypropyl)sulfanediyl group . One method involves the use of triphenylphosphane and acetyl protected thiopropanol in dry tetrahydrofuran (THF) under stirring conditions. The reaction mixture is then treated with diisopropyl azodicarboxylate (DIAD) and stirred at 25°C for 10 hours . The crude product is extracted with dichloromethane (DCM) and purified using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: S-(3-Hydroxypropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thioester group can be reduced to form the corresponding thiol.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxypropionic acid or 3-hydroxypropionaldehyde.
Reduction: Formation of 3-hydroxypropylthiol.
Substitution: Formation of various substituted thioesters.
Scientific Research Applications
Chemistry: S-(3-Hydroxypropyl) ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of other thioesters and related compounds .
Biology: In biological research, this compound is studied for its role as a plant metabolite and its potential effects on plant physiology .
Medicine: There is limited information on the direct medical applications of this compound. its derivatives may have potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-(3-Hydroxypropyl) ethanethioate involves its interaction with specific molecular targets and pathways. As a thioester, it can participate in acyl transfer reactions, which are essential in various biochemical processes. The primary alcohol group can also undergo oxidation-reduction reactions, contributing to its reactivity in biological systems .
Comparison with Similar Compounds
- S-(3-Hydroxypropyl) thioacetate
- Ethanethioic acid, S-(3-hydroxypropyl) ester
Comparison: S-(3-Hydroxypropyl) ethanethioate is unique due to its specific combination of a thioester and a primary alcohol group.
Properties
IUPAC Name |
S-(3-hydroxypropyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIJNQVLNHDJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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